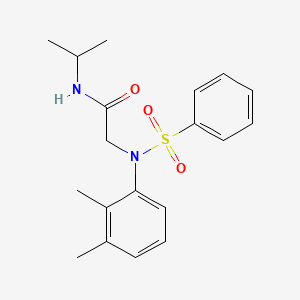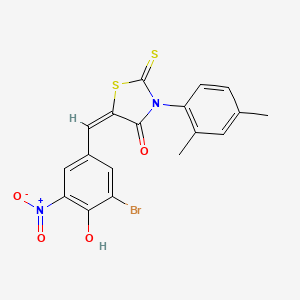
N~2~-(2,3-dimethylphenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,3-dimethylphenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DIPG, is a chemical compound that has gained attention in the scientific community for its potential applications in medical research. DIPG is a small molecule inhibitor of the protein-protein interaction between the transcription factor GLI1 and the co-activator CBP. This interaction plays a key role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation.
Mechanism of Action
DIPG works by binding to the CBP protein and preventing its interaction with GLI1. This disrupts the Hedgehog signaling pathway and leads to a reduction in cell growth and proliferation.
Biochemical and Physiological Effects
DIPG has been shown to have a number of biochemical and physiological effects in vitro and in vivo. For example, DIPG has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, DIPG has been shown to reduce the expression of Hedgehog pathway target genes, such as GLI1 and PTCH1.
Advantages and Limitations for Lab Experiments
One advantage of using DIPG in lab experiments is that it is a highly specific inhibitor of the GLI1-CBP interaction, which allows for precise manipulation of the Hedgehog signaling pathway. Additionally, DIPG has been shown to be effective at relatively low concentrations, which reduces the risk of off-target effects. However, one limitation of using DIPG is that it has relatively poor solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research involving DIPG. One potential area of investigation is the development of more potent and selective inhibitors of the Hedgehog pathway. Additionally, DIPG could be used in combination with other drugs or therapies to enhance its effectiveness in treating cancer. Finally, further research is needed to fully understand the mechanisms underlying the effects of DIPG on the Hedgehog pathway and to identify potential biomarkers that could be used to predict response to treatment.
Synthesis Methods
The synthesis of DIPG involves a multi-step process that starts with the reaction of 2,3-dimethylbenzene with isopropylamine to form N~2~-(2,3-dimethylphenyl)-N~1~-isopropylglycinamide. This intermediate is then reacted with phenylsulfonyl chloride to form N~2~-(2,3-dimethylphenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide.
Scientific Research Applications
DIPG has been used in a number of scientific studies to investigate the role of the Hedgehog signaling pathway in various disease states. For example, DIPG has been shown to inhibit the growth of medulloblastoma cells, which are a type of brain tumor that is often associated with abnormal activation of the Hedgehog pathway. Additionally, DIPG has been shown to have potential applications in the treatment of pancreatic cancer, which is also associated with dysregulation of the Hedgehog pathway.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14(2)20-19(22)13-21(18-12-8-9-15(3)16(18)4)25(23,24)17-10-6-5-7-11-17/h5-12,14H,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDLOXMBTCXPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC(C)C)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5163531.png)
![2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)
![1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5163568.png)
![N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5163576.png)
![1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B5163578.png)
![4-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5163579.png)
![5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B5163584.png)
![2-methyl-5-{4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5163586.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5163596.png)
![methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate](/img/structure/B5163599.png)